molecular formula C24H25N3O6S B3485877 N~2~-(4-ethylphenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~2~-(4-ethylphenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B3485877
M. Wt: 483.5 g/mol
InChI Key: PSMXUCDEXWYJCY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains an amide group (CONH2), a sulfonyl group (SO2), and a nitro group (NO2), among others. These functional groups could potentially give the compound a variety of interesting chemical properties .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be quite complex due to the presence of multiple functional groups and aromatic rings. These groups can have significant effects on the overall shape and properties of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would be influenced by its functional groups. For example, the presence of polar groups like the amide, nitro, and sulfonyl could make the compound soluble in polar solvents .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on a compound like this would depend on its properties and potential applications. It could be interesting to explore its reactivity, potential uses as a drug or chemical intermediate, and environmental impact .

Properties

IUPAC Name

2-(4-ethyl-N-(4-methylphenyl)sulfonylanilino)-N-(2-methoxy-5-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O6S/c1-4-18-7-9-19(10-8-18)26(34(31,32)21-12-5-17(2)6-13-21)16-24(28)25-22-15-20(27(29)30)11-14-23(22)33-3/h5-15H,4,16H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMXUCDEXWYJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(4-ethylphenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-(4-ethylphenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-(4-ethylphenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-(4-ethylphenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-(4-ethylphenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-(4-ethylphenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

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